Oxalic acid;4-[4-(3-phenoxyphenoxy)butyl]morpholine
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Overview
Description
Oxalic acid;4-[4-(3-phenoxyphenoxy)butyl]morpholine is a complex organic compound that combines the properties of oxalic acid and a morpholine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;4-[4-(3-phenoxyphenoxy)butyl]morpholine typically involves a multi-step process. One common method includes the reaction of 4-(3-phenoxyphenoxy)butylamine with morpholine in the presence of oxalic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process may include purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;4-[4-(3-phenoxyphenoxy)butyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The phenoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a range of phenoxy derivatives.
Scientific Research Applications
Oxalic acid;4-[4-(3-phenoxyphenoxy)butyl]morpholine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of oxalic acid;4-[4-(3-phenoxyphenoxy)butyl]morpholine involves its interaction with specific molecular targets. The phenoxy groups may interact with enzymes or receptors, modulating their activity. The morpholine ring can also play a role in stabilizing the compound’s interaction with its targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-[4-(3-phenoxyphenoxy)butyl]morpholine: Lacks the oxalic acid component but shares the morpholine and phenoxy groups.
Oxalic acid derivatives: Compounds that contain oxalic acid but differ in their additional functional groups.
Uniqueness
Oxalic acid;4-[4-(3-phenoxyphenoxy)butyl]morpholine is unique due to the combination of oxalic acid and the morpholine derivative
Properties
IUPAC Name |
oxalic acid;4-[4-(3-phenoxyphenoxy)butyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3.C2H2O4/c1-2-7-18(8-3-1)24-20-10-6-9-19(17-20)23-14-5-4-11-21-12-15-22-16-13-21;3-1(4)2(5)6/h1-3,6-10,17H,4-5,11-16H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLDMEAURNBVOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=CC(=CC=C2)OC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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